molecular formula C20H17N3O2S B2664179 N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide CAS No. 893985-30-3

N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide

Cat. No.: B2664179
CAS No.: 893985-30-3
M. Wt: 363.44
InChI Key: BIFWDAFCQABTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide is a potent and selective small-molecule inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or M-CSFR) tyrosine kinase. By targeting CSF1R, this compound effectively blocks the signaling pathway crucial for the survival, proliferation, and differentiation of macrophages, particularly the pro-fibrotic M2 phenotype . This mechanism underpins its primary research application in investigating fibrotic diseases, where it has demonstrated significant anti-fibrotic efficacy in pre-clinical models, such as reducing collagen deposition and improving function in a unilateral ureteral obstruction model of kidney fibrosis. Beyond fibrosis, its role in oncology research is of great interest, as the CSF1R pathway is a key mediator in the tumor microenvironment . The compound is utilized to study the complex crosstalk between malignant cells and tumor-associated macrophages (TAMs), with the aim of disrupting this pro-tumorigenic interaction and potentially enhancing the efficacy of other anti-cancer therapies. This makes it a valuable chemical probe for dissecting CSF1R-dependent processes in immunology, fibrotic disease pathogenesis, and cancer biology.

Properties

IUPAC Name

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-14-13-26-20-22-18(11-23(14)20)15-7-9-16(10-8-15)21-19(24)12-25-17-5-3-2-4-6-17/h2-11,13H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFWDAFCQABTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of 4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline, which is then reacted with 2-phenoxyacetyl chloride under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and the ability to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Characteristics

The compound’s structure features a 3-methylimidazo[2,1-b][1,3]thiazole moiety, which is known for its diverse pharmacological effects. The molecular formula is C19H21N3OSC_{19}H_{21}N_{3}OS with a molecular weight of 339.5 g/mol. Its structural complexity allows for interactions with various biological targets, making it a candidate for drug development.

Antitumor Properties

Research indicates that compounds with similar structural features exhibit notable antitumor properties. For instance, imidazole derivatives have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that certain imidazolinyl compounds had IC50 values ranging from 2.12 μM to 6.75 μM against various cancer cell lines, indicating their effectiveness in inhibiting tumor growth .

Anticonvulsant Activity

In addition to antitumor effects, N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide has been evaluated for anticonvulsant activity . A related study highlighted the synthesis of thiazole-integrated compounds that demonstrated significant anticonvulsant properties in animal models . The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance the anticonvulsant efficacy.

Study 1: Antitumor Activity Evaluation

A comprehensive evaluation of thiazole derivatives indicated that compounds similar to this compound showed promising antitumor activity against various cancer cell lines:

CompoundCell Line TestedIC50 (μM)Reference
Compound AMCF-7 (Breast)5.71
Compound BHepG2 (Liver)10.5
Compound CPC3 (Prostate)8.75

Study 2: Anticonvulsant Activity

A separate investigation into the anticonvulsant properties of thiazole derivatives revealed significant findings:

CompoundModel UsedED50 (mg/kg)TD50 (mg/kg)Protection Index
Analogue 1Picrotoxin-induced18.4170.29.2
Analogue 2Picrotoxin-induced15.0150.010.0

These results demonstrate the potential of this compound and its analogues in treating conditions related to both cancer and seizures.

Synthesis and Production Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Imidazo[2,1-b][1,3]thiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : Introduction of the phenoxyacetamide group is performed via nucleophilic substitution or acylation reactions.

Recent advancements in synthetic methodologies include green chemistry approaches such as microwave-assisted synthesis to improve efficiency and reduce environmental impact.

Mechanism of Action

The mechanism of action of N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Differences and SAR Insights

  • Core Modifications: The 3-methyl group on the imidazothiazole core in the target compound may enhance metabolic stability compared to unsubstituted analogs (e.g., SRT1720’s piperazinylmethyl group increases solubility and target engagement) . Phenoxyacetamide vs.
  • Biological Activity: SIRT1 Activation: SRT1720’s piperazinylmethyl and quinoxaline groups are critical for SIRT1 activation, whereas the target compound’s phenoxyacetamide may favor alternate pathways . Antiviral Activity: Compound 18’s ethoxy and piperidinylsulfonyl groups enable HIV-1 MA binding, suggesting the target compound’s phenoxy group could be optimized for similar viral targets .

Research Findings and Implications

  • Enzyme Modulation: Methylsulfonylphenyl derivatives () show sub-micromolar IC₅₀ values, indicating that electron-withdrawing groups enhance potency .
  • SAR Trends :
    • Electron-Deficient Substituents (e.g., sulfonyl, nitro) improve enzyme inhibition .
    • Hydrophilic Side Chains (e.g., piperazine in SRT1720) enhance solubility and target engagement .

Biological Activity

N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates an imidazo[2,1-b][1,3]thiazole moiety with a phenoxyacetamide group. This unique combination is thought to contribute to its diverse biological properties.

Property Description
IUPAC Name This compound
Molecular Formula C19H21N3OS
Molecular Weight 345.45 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit the activity of enzymes involved in various metabolic pathways by binding to their active sites.
  • Antimicrobial Activity : It has been studied for its potential to combat bacterial and fungal infections.
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through various mechanisms.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of imidazo[2,1-b][1,3]thiazole compounds against Mycobacterium tuberculosis and other pathogens. The results indicated that certain derivatives exhibited significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .

Antitumor Activity

Research has demonstrated that compounds containing thiazole rings exhibit notable cytotoxic effects against various cancer cell lines. For instance, a series of thiazole-integrated compounds were tested for their antiproliferative activity, revealing IC50 values less than that of standard drugs like doxorubicin .

Case Studies

  • Study on Antitubercular Agents : A series of novel substituted compounds were synthesized and evaluated for their antitubercular activity. Among them, several showed promising results with high percentage inhibition rates against Mycobacterium tuberculosis .
  • Cytotoxicity Evaluation : Compounds were also evaluated for cytotoxicity against human embryonic kidney cells (HEK-293), showing non-toxic profiles which suggest their potential for therapeutic use .

Summary of Findings

The biological activity of this compound is characterized by:

  • Antimicrobial Effects : Effective against various bacterial strains.
  • Antitumor Potential : Induces apoptosis in cancer cells with promising IC50 values.
  • Non-toxic Profiles : Demonstrated safety in human cell lines.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and coupling steps. Key steps include:

  • Solvent selection : Polar aprotic solvents like DMF or acetone are preferred for imidazo[2,1-b]thiazole core formation .
  • Catalysts : Potassium carbonate (K₂CO₃) or triethylamine (TEA) is used to facilitate nucleophilic substitutions .
  • Temperature control : Reactions often proceed at reflux (e.g., 80–100°C) for imidazo-thiazole ring closure .
  • Yield optimization : Purification via column chromatography or recrystallization improves purity, with yields ranging from 45–58% depending on substituent reactivity .

Basic: Which spectroscopic and analytical methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly for the imidazo-thiazole and acetamide moieties .
  • Infrared Spectroscopy (IR) : Validates functional groups (e.g., C=O at ~1650–1750 cm⁻¹ for acetamide) .
  • Elemental Analysis : Matches experimental and calculated C, H, N, S percentages to confirm purity .
  • X-ray Diffraction : Resolves crystal packing and bond angles, critical for confirming stereochemistry in analogs .

Advanced: How can computational chemistry tools be integrated to optimize the synthesis and predict reactivity of this compound?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .
  • Docking Studies : Molecular docking predicts binding affinities to biological targets (e.g., enzymes), guiding structural modifications for activity enhancement .
  • Machine Learning : Analyzes experimental datasets to correlate substituent effects (e.g., halogenation) with reaction yields or bioactivity .

Advanced: What strategies resolve contradictions in reported biological activity data across different studies?

Methodological Answer:

  • Assay Standardization : Use consistent in vitro models (e.g., MIC for antimicrobial studies) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluoro vs. methoxy groups) on activity. For example, fluorinated analogs often show enhanced metabolic stability .
  • Cross-Validation : Replicate conflicting studies under identical conditions (e.g., pH, solvent) to isolate experimental artifacts .

Basic: What methodologies assess the compound's biological activity, such as antimicrobial or anticancer effects?

Methodological Answer:

  • Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antioxidant Studies : DPPH radical scavenging assays quantify free radical neutralization capacity .
  • Cancer Cell Viability : MTT or SRB assays measure cytotoxicity in cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., ELISA) identify mechanistic targets .

Advanced: How does structural modification (e.g., halogen substitution) impact the compound's pharmacological profile?

Methodological Answer:

  • Halogenation : Fluorine or chlorine at the phenyl ring enhances lipophilicity and membrane permeability, improving bioavailability .
  • Methyl/ Methoxy Groups : Increase steric bulk, potentially reducing off-target interactions but may lower solubility .
  • Thiazole Core Modifications : Expanding the thiazole ring (e.g., triazolo-thiadiazines) can alter binding kinetics to ATP-binding pockets in kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.